Homocapsaicin II (CID 5381366) is classified as an organic compound with the molecular formula and a molecular weight of approximately 319.4 g/mol. It falls under the category of capsaicinoids, which are bioactive compounds found in chili peppers responsible for their pungency. This compound is structurally related to capsaicin but has distinct properties that make it a subject of research in various scientific fields, including pharmacology and food science.
The synthesis of Homocapsaicin II can be achieved through several methods, primarily focusing on organic synthesis techniques. One notable approach involves the use of a multi-step synthesis process that includes:
The synthetic route may also involve purification steps such as chromatography to isolate the desired product from by-products.
Homocapsaicin II features a complex molecular structure characterized by:
CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
, which illustrates its branching alkane chains and aromatic ring structure.Homocapsaicin II is involved in several chemical reactions:
These reactions highlight its versatility as a precursor for synthesizing other bioactive compounds.
The mechanism of action for Homocapsaicin II primarily relates to its interaction with the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception and thermoregulation:
Homocapsaicin II exhibits several notable physical and chemical properties:
These properties are critical for its handling and application in laboratory settings.
Homocapsaicin II has various applications across different fields:
Research continues into optimizing its applications based on its chemical properties and biological effects.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: